molecular formula C9H9NO3 B13854017 (2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid

(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid

Cat. No.: B13854017
M. Wt: 179.17 g/mol
InChI Key: PNTMGOUAICFJQK-CSKARUKUSA-N
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Description

(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid is an organic compound with a unique structure that includes a hydroxyimino group and a phenylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid typically involves the reaction of phenylpropanoic acid derivatives with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pH conditions to ensure the formation of the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amines .

Scientific Research Applications

(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The phenylpropanoic acid backbone may also play a role in its biological effects by interacting with cellular membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2e)-2-(Hydroxyimino)-3-Phenylpropanoic Acid is unique due to its specific combination of a hydroxyimino group and a phenylpropanoic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

(2E)-2-hydroxyimino-3-phenylpropanoic acid

InChI

InChI=1S/C9H9NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,13H,6H2,(H,11,12)/b10-8+

InChI Key

PNTMGOUAICFJQK-CSKARUKUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N\O)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C(=O)O

Origin of Product

United States

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